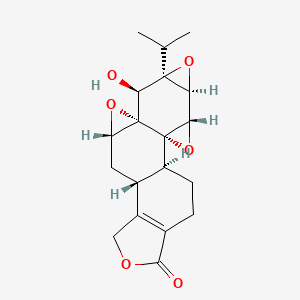
14-表鬼臼毒素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Epitriptolide is a diterpenoid triepoxide compound derived from the roots of the Chinese herb Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. This compound is an epimer of triptolide, differing in the configuration at the C-14 position. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and antitumor properties .
科学研究应用
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in epoxidation reactions.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and antitumor activities. .
作用机制
Target of Action
14-Epitriptolide is a derivative of Triptolide, a compound known for its antitumor, anti-inflammatory, and immunosuppressive characteristics . The primary targets of 14-Epitriptolide are likely to be similar to those of Triptolide, although specific studies on 14-Epitriptolide are limited .
Mode of Action
It is known that triptolide, the parent compound, acts in a pleiotropic fashion, affecting various cellular processes such as decreasing hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor .
Biochemical Pathways
14-Epitriptolide likely affects multiple biochemical pathways, similar to Triptolide. In nature, IPP and DMAPP, precursors for different terpenoids, are synthesized in two different biochemical pathways, the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway and the mevalonate (MVA) pathway .
Pharmacokinetics
Triptolide, the parent compound, is known to have poor solubility and bioavailability, which are major concerns regarding its safety and efficacy in clinical studies .
Result of Action
The molecular and cellular effects of 14-Epitriptolide’s action are likely to be similar to those of Triptolide, which include anti-inflammatory, immunosuppressive, and antitumor effects .
生化分析
Biochemical Properties
14-Epitriptolide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have inhibitory effects on many solid tumors
Cellular Effects
14-Epitriptolide has been shown to induce cell morphological changes and exert cytotoxic effects through G0/G1 phase arrest, as well as induce apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 14-Epitriptolide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and pathways affected by 14-Epitriptolide are still being elucidated.
Temporal Effects in Laboratory Settings
The effects of 14-Epitriptolide change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 14-Epitriptolide vary with different dosages in animal models . Researchers found that certain dosages of 14-Epitriptolide could effectively reduce proteinuria and inhibit immune-mediated injuries in an experimental rat model
Metabolic Pathways
14-Epitriptolide is involved in various metabolic pathways . It interacts with enzymes such as CYP728B70 and potentially affects metabolic flux or metabolite levels . The exact metabolic pathways and the role of 14-Epitriptolide in these pathways are still being studied.
Transport and Distribution
The transport and distribution of 14-Epitriptolide within cells and tissues are complex processes that involve various transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Epitriptolide involves several key stepsThis is followed by the reduction of the C-14 ketone in the presence of europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(fod)3) to yield 14-Epitriptolide . Another method involves an Alder periodate reaction (sodium periodate, NaIO4), followed by a sequence of meta-chloroperoxybenzoic acid (m-CPBA) oxygenation and basic hydrogen peroxide (H2O2/OH-) oxygenation, and finally, sodium borohydride reduction .
Industrial Production Methods
Industrial production of 14-Epitriptolide is challenging due to the complexity of its synthesis and the need for precise reaction conditions. Currently, there is limited information on large-scale industrial production methods, and most synthesis is conducted in research laboratories .
化学反应分析
Types of Reactions
14-Epitriptolide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s triepoxide structure makes it reactive towards nucleophiles, leading to ring-opening reactions .
Common Reagents and Conditions
Common reagents used in the reactions of 14-Epitriptolide include sodium periodate (NaIO4) for oxidation, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium borohydride (NaBH4) for reduction . These reactions typically occur under mild to moderate conditions to preserve the integrity of the triepoxide structure.
Major Products Formed
The major products formed from the reactions of 14-Epitriptolide include various epoxide derivatives and hydroxylated compounds. These products are often intermediates in the synthesis of more complex molecules with enhanced pharmacological properties .
相似化合物的比较
14-Epitriptolide is structurally similar to other diterpenoid compounds derived from Tripterygium wilfordii Hook F., such as triptolide and celastrol. While all these compounds exhibit anti-inflammatory and antitumor activities, 14-Epitriptolide is unique due to its specific epimeric configuration at the C-14 position . This configuration influences its reactivity and biological activity, making it a valuable compound for further research and development.
List of Similar Compounds
- Triptolide
- Celastrol
- Tripdiolide
- Triptonide
- Minnelide
Conclusion
14-Epitriptolide is a compound of significant interest due to its diverse pharmacological activities and potential applications in various fields. Its complex synthesis and unique chemical properties make it a valuable subject for ongoing research and development.
属性
CAS 编号 |
147852-78-6 |
|---|---|
分子式 |
C20H26O7 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3 |
InChI 键 |
DYVDZVMUDBCZSA-UHFFFAOYSA-N |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5CCC6=C(C5CC7C4(C2O)O7)COC6=O |
规范 SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


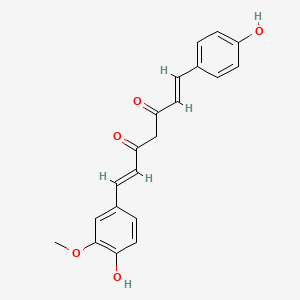

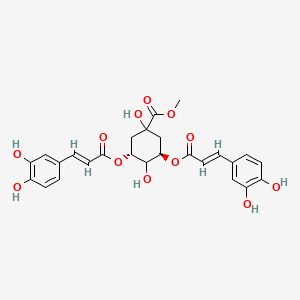
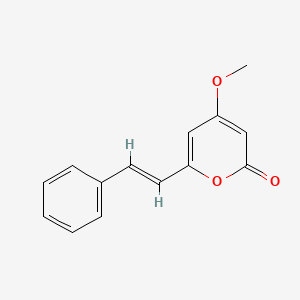
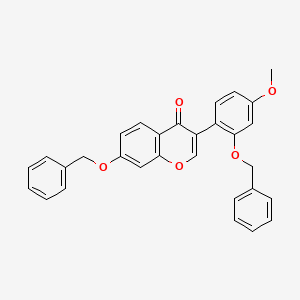
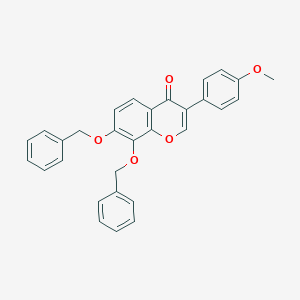
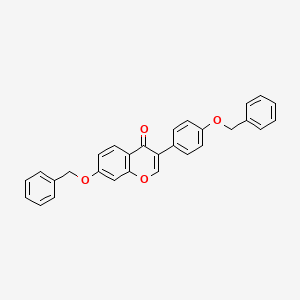
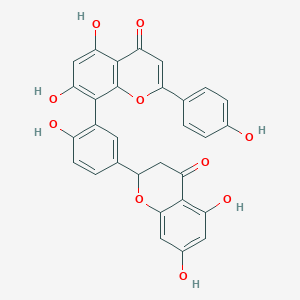
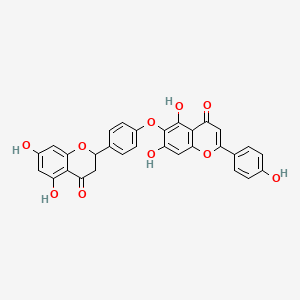

![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B600330.png)
